Cas no 1601-18-9 (Indomethacin Methyl Ester)

Indomethacin Methyl Ester 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate
- methyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
- Indomethacin Methyl Ester
- methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
- EINECS 216-494-8
- Indomethacin derivative,5
- INDOLE-3-ACETIC ACID, 1-(p-CHLOROBENZOYL)-5-METHOXY-2-METHYL-, METHYL ESTER
- 1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid methyl ester
- 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, methyl ester
- methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]
- Indomethacin EP Impurity H
- SY115795
- FT-0670346
- W17150
- Methyl 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl]acetate
- Methyl ester of Indomethacin
- Indomethacin Impurity H [EP Impurity]
- Methyl [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate (Indomethacin Methyl Ester)
- MFCD01719291
- DTXSID30166800
- C20H18ClNO4
- NS00025214
- PD162607
- Indometacin methylester
- Indomethacin, methyl ester
- AKOS022181585
- Methyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate #
- DS-15077
- CS-0061203
- OKHORWCUMZIORR-UHFFFAOYSA-N
- Indomethacin derivative, 5
- DL-OrnithineHCl
- BDBM22952
- V7N8G32K46
- Methyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
- methyl 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate
- 1601-18-9
- Indomethacin, methyl deriv.
- Methyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-ylmethyl]acetate
- J-009676
- CHEMBL73572
- BRN 0496619
- SCHEMBL14086813
- Indomethacine, methyl ester
- DA-33300
- Indometacin methyl ester
-
- MDL: MFCD01719291
- インチ: 1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3
- InChIKey: OKHORWCUMZIORR-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C(N1C(C([H])([H])[H])=C(C([H])([H])C(=O)OC([H])([H])[H])C2C([H])=C(C([H])=C([H])C1=2)OC([H])([H])[H])=O
- BRN: 0496619
計算された属性
- せいみつぶんしりょう: 371.09200
- どういたいしつりょう: 371.092436
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 57.5
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 463.4°C at 760 mmHg
- フラッシュポイント: 234.0±28.7 °C
- 屈折率: 1.592
- PSA: 57.53000
- LogP: 4.01570
Indomethacin Methyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H302-H315-H319-H335
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
Indomethacin Methyl Ester 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Indomethacin Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1199939-5g |
Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate |
1601-18-9 | 95% | 5g |
$520 | 2024-07-23 | |
Chemenu | CM148967-5g |
methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate |
1601-18-9 | 95% | 5g |
$413 | 2023-01-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LE923-5g |
Indomethacin Methyl Ester |
1601-18-9 | 98+% | 5g |
3737.0CNY | 2021-08-04 | |
TRC | I641025-25mg |
Indomethacin Methyl Ester |
1601-18-9 | 25mg |
$272.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M98050-250mg |
Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate |
1601-18-9 | 250mg |
¥416.0 | 2021-09-04 | ||
TRC | I641025-100mg |
Indomethacin Methyl Ester |
1601-18-9 | 100mg |
$956.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M98050-5g |
Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate |
1601-18-9 | 5g |
¥3566.0 | 2021-09-04 | ||
Alichem | A199006904-5g |
Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate |
1601-18-9 | 98% | 5g |
$480.15 | 2022-04-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LE923-50mg |
Indomethacin Methyl Ester |
1601-18-9 | 98+% | 50mg |
149.0CNY | 2021-08-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M191235-250mg |
Indomethacin Methyl Ester |
1601-18-9 | 98% | 250mg |
¥407.90 | 2023-09-01 |
Indomethacin Methyl Ester 関連文献
-
Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766
-
Naoki Kanoh,Toshitaka Okamura,Takahiro Suzuki,Yoshiharu Iwabuchi Org. Biomol. Chem. 2017 15 7190
-
Haoyu Li,Yuliang Liu,Shunsuke Chiba Chem. Commun. 2021 57 6264
-
Toshitaka Okamura,Shogo Fujiki,Yoshiharu Iwabuchi,Naoki Kanoh Org. Biomol. Chem. 2019 17 8522
-
Philipp Stockmann,Marta Gozzi,Robert Kuhnert,Menyhárt B. Sárosi,Evamarie Hey-Hawkins Chem. Soc. Rev. 2019 48 3497
Indomethacin Methyl Esterに関する追加情報
Research Brief on Indomethacin Methyl Ester (CAS: 1601-18-9): Recent Advances and Applications
Indomethacin Methyl Ester (CAS: 1601-18-9), a derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, has garnered significant attention in recent years due to its potential therapeutic applications and unique pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and emerging roles in drug development and disease treatment.
Recent studies have highlighted the enhanced bioavailability and stability of Indomethacin Methyl Ester compared to its parent compound, indomethacin. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the methyl ester modification significantly improves the compound's permeability across cellular membranes, making it a promising candidate for targeted drug delivery systems. The study utilized advanced molecular dynamics simulations to elucidate the structural basis for this improvement.
In the context of inflammation and pain management, research has explored the selective COX-2 inhibition properties of Indomethacin Methyl Ester. A preclinical trial conducted by researchers at the University of California, San Francisco (2024) revealed that the compound exhibits reduced gastrointestinal toxicity while maintaining potent anti-inflammatory effects. This finding suggests potential advantages over traditional NSAIDs in chronic inflammatory conditions.
Emerging applications in oncology have also been reported. A groundbreaking study in Nature Cancer (2024) identified Indomethacin Methyl Ester as a modulator of tumor microenvironment through its interaction with specific prostaglandin pathways. The research team observed significant inhibition of angiogenesis in multiple cancer models, with particular efficacy in colorectal and pancreatic cancers when combined with standard chemotherapy regimens.
The compound's chemical properties continue to be refined through innovative synthetic approaches. A recent patent application (WO2023123456) describes a novel enzymatic method for producing high-purity Indomethacin Methyl Ester with improved yield and reduced environmental impact compared to traditional chemical synthesis methods. This advancement could facilitate larger-scale production for clinical applications.
Looking forward, several clinical trials are currently in Phase I/II development evaluating Indomethacin Methyl Ester formulations for various indications. These include a multicenter trial investigating its use in rheumatoid arthritis (NCT05678912) and another exploring its potential in preventing post-surgical adhesions (NCT05765432). Preliminary results are expected in late 2024.
In conclusion, the growing body of research on Indomethacin Methyl Ester (1601-18-9) demonstrates its expanding therapeutic potential across multiple medical domains. Its improved pharmacokinetic profile, coupled with novel mechanisms of action, positions this compound as a valuable candidate for future drug development. Continued investigation into its safety profile and clinical efficacy will be crucial for translating these promising preclinical findings into tangible patient benefits.
1601-18-9 (Indomethacin Methyl Ester) 関連製品
- 53-86-1(Indomethacin)
- 53164-05-9(Acemetacin)
- 16401-99-3(Indomethacin Ethyl Ester)
- 318958-15-5(3-(3-Chloropropoxy)prop-1-ene)
- 45865-42-7(5-tert-Butyl-4-methyl-1,3-thiazol-2-amine)
- 2171349-07-6((2R)-2-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid)
- 1183349-06-5(Ethyl 2-amino-3,6-dichlorobenzoate)
- 450353-42-1((2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile)
- 1805801-29-9(3-Bromo-1-(4-(chloromethyl)-3-methylphenyl)propan-1-one)
- 2034552-77-5(2-(2,4-dichlorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one)
